
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane typically involves the acetylation of 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: 1,4-Bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: This compound has a similar phenyl structure but with methoxy groups instead of acetoxy groups.
1,6-Bis-(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: Another similar compound with methoxy and hydroxy groups.
Uniqueness
1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is unique due to its acetoxy groups, which provide distinct reactivity and potential applications compared to similar compounds with methoxy or hydroxy groups. The presence of acetoxy groups can influence the compound’s solubility, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
65987-46-4 |
|---|---|
Formule moléculaire |
C26H30O8 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
[2-acetyloxy-4-[4-(3,4-diacetyloxyphenyl)-2,3-dimethylbutyl]phenyl] acetate |
InChI |
InChI=1S/C26H30O8/c1-15(11-21-7-9-23(31-17(3)27)25(13-21)33-19(5)29)16(2)12-22-8-10-24(32-18(4)28)26(14-22)34-20(6)30/h7-10,13-16H,11-12H2,1-6H3 |
Clé InChI |
GWOKMFBQLPXPFD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(C)CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


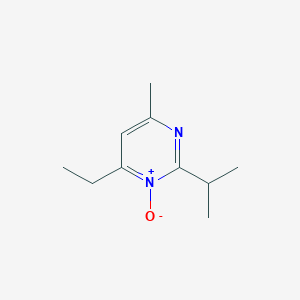
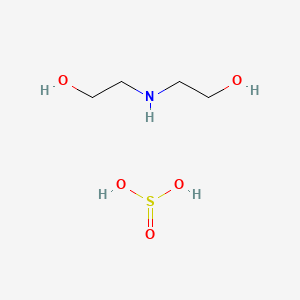
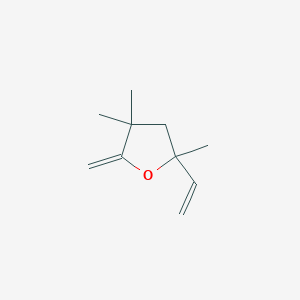
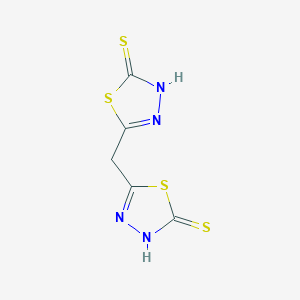
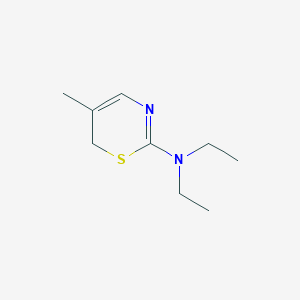
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
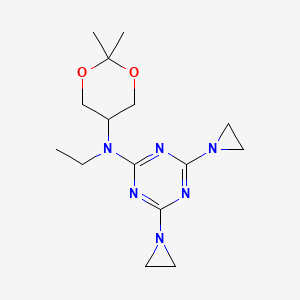

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
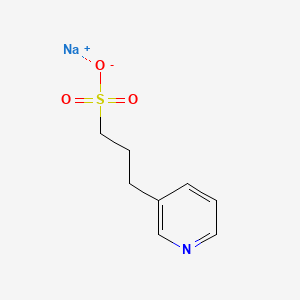
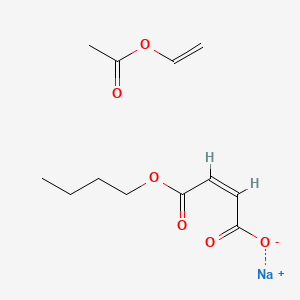
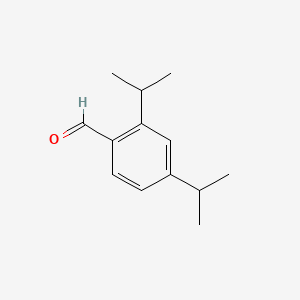
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
